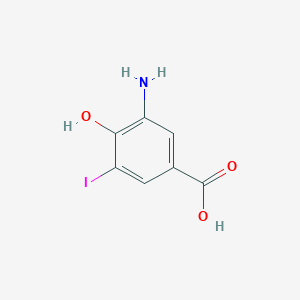

3-Amino-4-hydroxy-5-iodobenzoic acid

Description

Infrared Spectroscopy

The IR spectrum of 3-amino-4-hydroxy-5-iodobenzoic acid is expected to show:

- O–H stretch : Broad band at 2500–3300 cm⁻¹ for carboxylic acid and phenolic hydroxyl groups.

- N–H stretch : Medium peaks at 3300–3500 cm⁻¹ (amine).

- C=O stretch : Strong absorption at 1680–1720 cm⁻¹ (carboxylic acid dimer).

- C–I stretch : Weak signal at 500–600 cm⁻¹.

Notably, the ortho substitution pattern (amino and hydroxyl groups) induces electronic effects that redshift the C=O stretch by ~20 cm⁻¹ compared to 4-iodobenzoic acid.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (DMSO-d₆):

- H2 (aromatic) : δ 7.8–8.0 ppm (deshielded by electron-withdrawing iodine).

- H6 (aromatic) : δ 6.6–6.8 ppm (shielded by amino and hydroxyl groups).

- NH₂ : δ 5.5–6.0 ppm (broad, exchangeable).

- OH (carboxylic) : δ 12.5–13.5 ppm (broad).

¹³C NMR:

UV-Vis Spectroscopy

The compound exhibits a π→π* transition in the UV region with λₘₐₓ ≈ 308 nm (ε ≈ 4500 M⁻¹cm⁻¹) in alkaline conditions, attributed to the deprotonated phenolic hydroxyl group. In acidic media, protonation of the hydroxyl group shifts λₘₐₓ to 290 nm.

Comparative Structural Analysis with Related Iodinated Benzoic Acid Derivatives

Table 2: Structural parameters of iodinated benzoic acids

Key trends:

- Iodine Position : Para-iodination (as in 4-iodobenzoic acid) favors I···I interactions, while meta-iodination promotes I···O/N bonds.

- Substituent Effects : Electron-donating groups (e.g., NH₂, OH) reduce the iodine’s electrophilicity, weakening halogen bonds by 5–10 kJ/mol compared to electron-withdrawing substituents (e.g., CHO).

- Crystal Packing : Carboxylic acid dimers dominate the supramolecular architecture, but amino/hydroxyl groups introduce additional hydrogen-bonded layers.

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

3-amino-4-hydroxy-5-iodobenzoic acid |

InChI |

InChI=1S/C7H6INO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |

InChI Key |

UUWJMIZFUTZTQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Hydrolysis of 3-nitro-4-chlorobenzoic acid

- React 3-nitro-4-chlorobenzoic acid with sodium hydroxide solution at 100–105 °C for 3.5–4 hours.

- This converts the chloro substituent to a hydroxy group, yielding 3-nitro-4-hydroxybenzoic acid with purity ≥97%.

- After reaction, the mixture is cooled, acidified to pH 1–2, cooled further to 0–5 °C, filtered, and washed with cold water.

Step 2: Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid

- Dissolve 3-nitro-4-hydroxybenzoic acid in water, adjust pH to 5.4–5.6 with 30% inorganic alkali.

- Transfer to an autoclave, add Pd/C catalyst (2.5–5.0 g per 100 g substrate).

- Conduct hydrogenation at 95–100 °C under hydrogen pressure of 0.5–1.5 MPa until reaction completion.

- Cool, filter catalyst, acidify filtrate to pH 1–2, decolorize with activated carbon and reducing agents, filter hot, concentrate, and cool to precipitate 3-amino-4-hydroxybenzoic acid hydrochloride salt.

Step 3: Conversion to free acid

- Dissolve 3-amino-4-hydroxybenzoic acid hydrochloride in water.

- Adjust pH to 6–7 with 10% sodium hydroxide.

- Concentrate under reduced pressure at 70–80 °C, cool to 0–5 °C to precipitate free 3-amino-4-hydroxybenzoic acid.

- Filter, wash, and dry to obtain product with purity ≥98% and yield ~92.8%.

This method is noted for high yield (~90%+), high purity, and environmental friendliness due to mild conditions and efficient catalyst use.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrolysis (chloride to OH) | 3-nitro-4-chlorobenzoic acid + NaOH, 100–105 °C | 3-nitro-4-hydroxybenzoic acid | >97 | ≥97 | Acidify and cool to precipitate product |

| 2 | Catalytic hydrogenation | Pd/C catalyst, H2 (0.5–1.5 MPa), 95–100 °C, pH 5.4–5.6 | 3-amino-4-hydroxybenzoic acid hydrochloride | ~95 | ≥96 | Decolorize and reduce impurities |

| 3 | Neutralization & precipitation | NaOH (10%), concentrate, cool 0–5 °C | 3-amino-4-hydroxybenzoic acid | ~93 | ≥98 | Final free acid form |

| 4 | Electrophilic iodination | I2 or KI + oxidant, solvent, controlled temp | 3-amino-4-hydroxy-5-iodobenzoic acid | Variable | High | Position-selective iodination |

Research Findings and Considerations

- The hydrolysis and hydrogenation steps are well-established with high reproducibility and scalability.

- Use of Pd/C catalyst under mild hydrogen pressure ensures selective reduction of nitro to amino without affecting other groups.

- Acid-base adjustments and temperature control during precipitation optimize purity and yield.

- Iodination requires careful control to avoid multiple substitutions or degradation of sensitive amino and hydroxy groups.

- Environmental considerations favor aqueous media and mild conditions, minimizing hazardous waste.

- Purification often involves filtration and washing rather than extensive recrystallization, enhancing process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be further reduced to form corresponding amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Amino-4-hydroxy-5-iodobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both amino and hydroxyl groups along with an iodine substituent, allows for a variety of chemical transformations. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile in synthetic organic chemistry.

Reactions and Mechanisms

The compound can be oxidized to form carboxylic acids or reduced to hydroxymethyl derivatives. Additionally, the iodine atom can be substituted with various nucleophiles, producing different derivatives that may possess unique properties or biological activities.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of 3-amino-4-hydroxy-5-iodobenzoic acid exhibit potential antimicrobial and anticancer activities. Studies have focused on how these derivatives interact with biological systems, potentially modulating enzyme activity or influencing cellular pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation .

Pharmacological Research

The compound's derivatives are being explored as pharmacophores in drug design. The presence of the iodine atom enhances the compound's ability to form halogen bonds, which can influence binding affinity to biological targets. This property is particularly significant in the development of targeted therapies for various diseases.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, 3-amino-4-hydroxy-5-iodobenzoic acid is utilized in the production of specialty chemicals that require specific properties imparted by its unique functional groups. Its applications extend to materials science where it contributes to the development of novel materials with desired chemical characteristics.

Case Studies

-

Anticancer Activity Study

A study published in 2023 explored the anticancer properties of derivatives based on 3-amino-4-hydroxy-5-iodobenzoic acid. The research demonstrated that certain derivatives significantly inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms . -

Targeted Protein Degradation

Another research highlighted the use of ligands derived from this compound in targeted protein degradation strategies. The study illustrated how modifications to the compound's structure could enhance its binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- Substituent Position: The meta (3) and para (4) placement of -NH₂ and -OH in 3-amino-4-hydroxy-5-iodobenzoic acid distinguishes it from ortho-substituted analogs like 2-amino-5-iodobenzoic acid. This affects electronic distribution and intermolecular interactions.

- Functional Groups : The hydroxyl group in the target compound enhances water solubility compared to acetamido () or chloro () derivatives. Conversely, halogenated analogs (e.g., triiodo in ) exhibit higher molecular weight and steric bulk.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Melting Points: The hydroxyl and amino groups likely elevate the melting point of 3-amino-4-hydroxy-5-iodobenzoic acid compared to 5-iodoanthranilic acid (61–63°C) due to stronger hydrogen bonding.

- Solubility : Polar substituents (-OH, -NH₂) enhance aqueous solubility, whereas halogenated or acetylated derivatives () favor organic solvents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-hydroxy-5-iodobenzoic acid, and how can purity be optimized?

- Methodology : Begin with halogen-directed electrophilic substitution on a benzoic acid scaffold. Introduce iodine via iodination of 3-amino-4-hydroxybenzoic acid using KI/I₂ in acidic conditions. Monitor reaction progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures). Purity (>98%) can be verified via HPLC with UV detection at 254 nm .

- Key Considerations : Control stoichiometry to avoid over-iodination. Use inert atmospheres to prevent oxidation of the amino group.

Q. How should researchers characterize this compound’s structural integrity?

- Techniques :

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., aromatic proton splitting for iodine’s anisotropic effects) .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. Note that iodine’s high electron density aids in resolving heavy-atom positions .

- Elemental Analysis : Verify C, H, N, and I content via combustion analysis.

Q. What safety protocols are critical during handling?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers away from light to prevent degradation. Refer to GHS classifications for similar benzoic acid derivatives (e.g., R36/37/38 for irritancy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for aromatic protons overlap (common in poly-substituted benzoic acids), use - HSQC or COSY experiments to assign coupling patterns. For ambiguous crystallographic data (e.g., twinned crystals), employ SHELXD for dual-space structure solution .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What mechanistic insights guide the compound’s pharmacological activity?

- Hypothesis : The iodine atom’s electron-withdrawing effect may enhance binding to metalloenzymes (e.g., 3-hydroxyanthranilate 3,4-dioxygenase). Test via competitive inhibition assays using recombinant enzymes .

- Experimental Design : Synthesize analogs (e.g., 5-bromo or 5-chloro derivatives) to compare IC₅₀ values and establish structure-activity relationships (SAR) .

Q. How do solvent polarity and pH affect the compound’s fluorescence or stability?

- Methodology : Conduct solvatochromism studies using solvents of varying polarity (e.g., DMSO, hexane). Measure UV-Vis absorption/emission spectra at pH 2–12 to identify protonation-dependent shifts .

- Advanced Tip : Use time-resolved fluorescence to study excited-state dynamics influenced by iodine’s heavy atom effect.

Q. What strategies optimize crystallization for X-ray studies?

- Approach : Screen solvents (e.g., DMF/water, methanol/ether) using vapor diffusion. For stubborn crystallization, employ micro-seeding or additive screening (e.g., alkali metal ions). SHELXPRO can assist in resolving twinning or disorder .

Q. How can computational modeling predict biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.